molecular formula C16H16ClNO2 B317887 N-benzyl-2-(4-chlorophenoxy)propanamide

N-benzyl-2-(4-chlorophenoxy)propanamide

Cat. No.: B317887
M. Wt: 289.75 g/mol
InChI Key: KGUSGWWGTIXROK-UHFFFAOYSA-N
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Description

N-Benzyl-2-(4-chlorophenoxy)propanamide is an amide derivative characterized by a benzyl group attached to the nitrogen atom and a 4-chlorophenoxy substituent on the propanamide backbone. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications that influence bioactivity, solubility, and metabolic stability. Its synthesis typically involves coupling 2-(4-chlorophenoxy)propanoic acid with benzylamine derivatives under standard amidation conditions (e.g., using triphenylphosphine and N-chlorophthalimide) .

Properties

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

N-benzyl-2-(4-chlorophenoxy)propanamide

InChI

InChI=1S/C16H16ClNO2/c1-12(20-15-9-7-14(17)8-10-15)16(19)18-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,18,19)

InChI Key

KGUSGWWGTIXROK-UHFFFAOYSA-N

SMILES

CC(C(=O)NCC1=CC=CC=C1)OC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1)OC2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 2: Pharmacological and Binding Properties
Compound Name Biological Target/Activity Key Findings Reference
N-Benzyl-2-(4-chlorophenoxy)propanamide Immunoproteasome inhibition (β1i) Moderate activity; lacks oxopyridinyl group for enhanced binding
N-Benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide β1i subunit inhibition Ki = low/submicromolar; stable binding via Phe31/Lys33 interactions
N-(2-Chlorobenzyl)-2-(2,5-dioxopyrrolidin-1-yl)propanamide Anticonvulsant (MES test) ED50 = 38 mg/kg; Cl substituent enhances activity vs. benzyl
N-Cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide Protein interaction studies Chair conformation of cyclohexyl; hydrogen-bonded chains

Key Observations:

  • Substituent Effects: Benzyl Modifications: Electron-withdrawing groups (e.g., Cl, F) on the benzyl ring (as in ) improve anticonvulsant activity (ED50 = 38 mg/kg vs. >100 mg/kg for unsubstituted benzyl) . Phenoxy vs. Heterocyclic Groups: Replacement of 4-chlorophenoxy with 2-oxopyridinyl () enhances β1i inhibition due to flipped binding poses and interactions with Phe31/Lys33 .
  • Melting Points: Methylenedioxybenzyl analogs () exhibit lower melting points (101–104°C) vs.

Methodological Considerations

  • Synthesis Efficiency: Yields vary significantly with substituents. Methylenedioxybenzyl derivatives achieve 73% yield via acid-amine coupling, while bulky groups (e.g., isobutylphenyl) reduce efficiency to 50% .
  • Analytical Validation: NMR and mass spectrometry (e.g., m/z 334.3 for methylenedioxybenzyl analog) confirm structural integrity .

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